molecular formula C4H10N2 B14247056 Cyclobutane-1,1-diamine CAS No. 185670-91-1

Cyclobutane-1,1-diamine

Cat. No.: B14247056
CAS No.: 185670-91-1
M. Wt: 86.14 g/mol
InChI Key: XRLHAJCIEMOBLT-UHFFFAOYSA-N
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Description

Cyclobutane-1,1-diamine is an organic compound characterized by a cyclobutane ring with two amine groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,1-diamine can be synthesized through several methods. One common approach involves the hydrogenation of cyclobutene in the presence of a nickel catalyst . Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals . Additionally, cyclobutane rings can be constructed using classical malonate alkylation chemistry .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,1-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include cyclobutane derivatives with different functional groups, such as amides, nitriles, and substituted amines .

Scientific Research Applications

Cyclobutane-1,1-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutane-1,1-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules, influencing various biochemical pathways. The compound’s sterically constrained structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

  • Cyclobutane-1,3-diamine
  • 6-amino-3-azaspiro[3.3]heptane
  • 3,6-diaminospiro[3.3]heptane

Comparison: Cyclobutane-1,1-diamine is unique due to the positioning of its amine groups on the same carbon atom, which imparts distinct steric and electronic properties. This configuration differentiates it from other cyclobutane diamines, such as cyclobutane-1,3-diamine, where the amine groups are positioned on different carbon atoms . The unique structure of this compound makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns.

Properties

CAS No.

185670-91-1

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

cyclobutane-1,1-diamine

InChI

InChI=1S/C4H10N2/c5-4(6)2-1-3-4/h1-3,5-6H2

InChI Key

XRLHAJCIEMOBLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(N)N

Origin of Product

United States

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